molecular formula C7H13F2NO B13595560 4-(Difluoromethoxy)-4-methylpiperidine

4-(Difluoromethoxy)-4-methylpiperidine

Katalognummer: B13595560
Molekulargewicht: 165.18 g/mol
InChI-Schlüssel: FZKVOTRRCRVDMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a difluoromethoxy group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-4-methylpiperidine typically involves the introduction of the difluoromethoxy group onto the piperidine ring. One common method is the reaction of 4-methylpiperidine with a difluoromethylating agent under controlled conditions. The reaction may require the use of a base and a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)-4-methylpiperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-4-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H13F2NO

Molekulargewicht

165.18 g/mol

IUPAC-Name

4-(difluoromethoxy)-4-methylpiperidine

InChI

InChI=1S/C7H13F2NO/c1-7(11-6(8)9)2-4-10-5-3-7/h6,10H,2-5H2,1H3

InChI-Schlüssel

FZKVOTRRCRVDMB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCNCC1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.